N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (hereafter referred to as the target compound) is a heterocyclic molecule featuring a triazoloquinazoline core. Key attributes include:
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-4-34-24-15-12-20(18-25(24)35-5-2)16-17-29-27-22-8-6-7-9-23(22)33-28(30-27)26(31-32-33)21-13-10-19(3)11-14-21/h6-15,18H,4-5,16-17H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSPMULUDBAVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxyphenyl ethylamine and 4-methylphenyl hydrazine, which undergo cyclization and condensation reactions to form the triazoloquinazoline core. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
- Substituents : Benzenesulfonyl group at position 3; 4-ethoxyphenyl at position 5 .
- Key differences : The sulfonyl group enhances electrophilicity compared to the methylphenyl group in the target compound. This may alter binding affinity in enzyme targets.
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Substituents : 3,4-Dimethylbenzenesulfonyl at position 3; 2-methoxy-5-methylphenyl at position 5 .
- Key differences : Bulkier sulfonyl and methoxy groups may reduce membrane permeability compared to the diethoxyphenethyl chain in the target compound.
7-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-triazolo[1,5-a]quinazolin-5-amine
- Substituents : Chlorine at position 7; trifluoromethylphenyl at position 3 .
- Key differences : The electron-withdrawing CF₃ group and chlorine atom could enhance metabolic stability but reduce solubility.
Activity Comparison
Anticancer Activity
- The target compound’s structural relative, 2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a), showed marginal activity against Renal Cancer UO-31 (growth inhibition = 81.85%) .
- Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines outperformed aryl-fused triazoloquinazolines in NCI screens, suggesting fused ring systems critically influence activity .
Herbicidal and Antifungal Activity
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones demonstrated herbicidal and fungicidal effects, highlighting the role of the triazole ring in agrochemical applications . The target compound’s higher molecular weight (467.6 vs. ~300 g/mol) may limit its utility in this domain .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Thieno-fused analogs exhibit lower molecular weights and LogP values, favoring oral bioavailability .
Biological Activity
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.
- Molecular Formula : C22H26N4O2
- Molecular Weight : 378.48 g/mol
- CAS Number : Not specified in the current literature.
The compound exhibits a range of biological activities primarily through the modulation of various biochemical pathways. Key mechanisms include:
- Antiviral Activity : Research indicates that similar compounds within the triazole and quinazoline families have demonstrated antiviral properties by inhibiting viral replication and interfering with viral entry into host cells. For instance, compounds with structural similarities have shown effectiveness against HIV and other viruses by targeting specific viral enzymes or receptors .
- Antitumor Activity : Preliminary studies suggest that triazoloquinazolines can induce apoptosis in cancer cells. This is achieved through the activation of caspases and the modulation of signaling pathways related to cell survival .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes some findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Activation of caspase pathways |
Case Studies
-
Case Study on Antiviral Properties :
A study explored the antiviral activity of a structurally similar compound against HIV-1. The compound demonstrated an EC50 value of 3.98 µM with a therapeutic index exceeding 105.25, indicating a high safety margin for potential clinical applications . -
Case Study on Anticancer Effects :
Another investigation focused on the anticancer effects of triazoloquinazolines in vitro. The results indicated significant inhibition of growth in various cancer cell lines, with specific emphasis on breast and lung cancers. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
